CGP-78608 vs. L-689,560: Differential Modulation of GluN1/GluN3A Receptor Agonist Potency and Efficacy
CGP-78608 and L-689,560 are both GluN1-selective competitive antagonists, but they differentially modulate the agonist sensitivity of GluN1/GluN3 receptors. A direct head-to-head comparison using two-electrode voltage clamp (TEVC) electrophysiology on Xenopus oocytes expressing recombinant GluN1/3A receptors demonstrated that CGP-78608-bound receptors exhibit higher glycine potency and efficacy at GluN3 subunits compared to L-689,560-bound receptors [1]. The study also found that L-689,560 acts as a non-competitive inhibitor of mutated GluN1FA+TL/3A receptors, whereas CGP-78608 does not [1].
| Evidence Dimension | Glycine potency (EC50) at GluN1/GluN3A receptors |
|---|---|
| Target Compound Data | CGP-78608 (concentration not specified in abstract) increases glycine potency and efficacy. |
| Comparator Or Baseline | L-689,560 (concentration not specified) results in lower glycine potency and efficacy. |
| Quantified Difference | Not reported as a single numerical value; described as 'higher glycine potency and efficacy'. |
| Conditions | Two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing recombinant GluN1/3A receptors [1]. |
Why This Matters
This demonstrates that CGP-78608 is not a functional substitute for L-689,560 in studies involving GluN1/GluN3A receptors; its unique allosteric effects enable distinct receptor activation profiles critical for research in synaptic plasticity and neurological disorders.
- [1] Rouzbeh N, Rau AR, Benton AJ, Yi F, Anderson CM, Johns MR, Jensen L, Lotti JS, Holley DC, Hansen KB. Allosteric modulation of GluN1/GluN3 NMDA receptors by GluN1-selective competitive antagonists. J Gen Physiol. 2023;155(6):e202313340. doi: 10.1085/jgp.202313340. View Source
